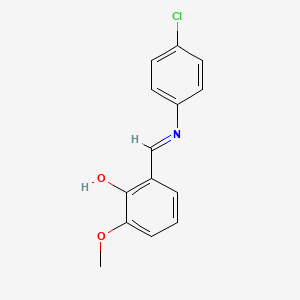
alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol is a synthetic phenolic derivative characterized by a cresol backbone (2-methylphenol) substituted with a 4-chlorophenylimino group at the alpha position and a methoxy group at the 6-position. The compound’s chlorophenylimino group confers electrophilic reactivity, while the methoxy substituent enhances solubility compared to non-polar analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol typically involves the condensation reaction between 4-chloroaniline and 6-methoxy-2-hydroxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and properties of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol and its analogs:
Key Observations :
- Chlorine vs.
- Amino vs. Imino Groups: Amino-substituted cresols (e.g., 5-Amino-4-Chloro-o-Cresol) show lower skin irritation when oxidized, whereas imino groups may enhance reactivity in synthetic intermediates .
a) Acute Toxicity
- This compound: No direct data available, but structural similarity to 5-Amino-4-Chloro-o-Cresol suggests moderate toxicity if unoxidized.
- 5-Amino-4-Chloro-o-Cresol: Non-irritating at 5% concentration; rapid urinary excretion minimizes systemic exposure .
- 4-Bromo-alpha-(...)-cresol hydrochloride : LD50 = 300 mg/kg (oral, mice), indicating higher acute toxicity than chlorinated analogs .
b) Genotoxicity and Carcinogenicity
- 5-Amino-4-Chloro-o-Cresol: Negative in in vitro mutagenicity assays (Ames test) but requires further genotoxicity studies .
- Imino Derivatives: Limited data; phenylimino groups may form reactive intermediates, necessitating caution in long-term exposure .
Properties
CAS No. |
17696-47-8 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-9,17H,1H3 |
InChI Key |
WYECASLDHYCDBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















